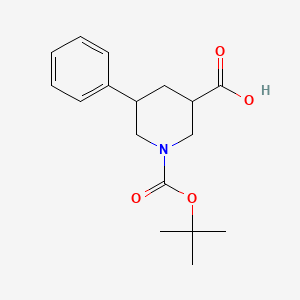

1-(Tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid

説明

The compound “1-(Tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid” is an organic compound. The tert-butyloxycarbonyl (Boc) group in the compound is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

To expand the applicability of Amino Acid Ionic Liquids (AAILs), a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .Molecular Structure Analysis

The molecular structure of the compound involves a piperidine ring, which is a common feature in many pharmaceuticals and natural products. The tert-butoxycarbonyl group is attached to one of the nitrogen atoms in the piperidine ring .Chemical Reactions Analysis

The Boc group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This makes it a useful group in organic synthesis as it can be selectively removed without affecting other parts of the molecule .科学的研究の応用

Chemoselective Tert-Butoxycarbonylation 1-(Tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid is utilized in tert-butoxycarbonylation reactions for acidic substrates like phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids. The process is noted for its high yield and chemoselectivity under mild conditions, making it a valuable reagent in organic synthesis (Saito, Ouchi, & Takahata, 2006).

Peptide Conformation Studies This compound has been studied in crystallography to understand the impact of N-methylation on peptide conformation. Its role in defining the conformation of tert-butoxycarbonyl groups and its implications in peptide synthesis are of particular interest (Jankowska, Gilski, Jaskólski, Grzonka, & Łankiewicz, 2002).

Solid-Phase Synthesis of Peptide α-Carboxamides This chemical is instrumental in the synthesis of peptide α-carboxamides, especially as a handle in solid-phase synthesis. Its stability and resistance to acidolysis make it a practical and efficient choice for this application (Gaehde & Matsueda, 2009).

Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives In the field of asymmetric synthesis, this compound is used in the creation of piperidinedicarboxylic acid derivatives, showcasing its versatility in stereochemical control and yielding enantiomerically pure compounds (Xue, He, Roderick, Corbett, & Decicco, 2002).

Development of Anticancer Agents Research has been conducted on derivatives of this compound for potential anticancer applications. Specific derivatives have shown promising cytotoxicity against human cancer cell lines, indicating its potential in drug discovery for cancer treatment (Kumar et al., 2009).

Synthesis of Azabicyclo[3.1.0]hexane-3-carboxylic Acid Its application in the synthesis of complex structures like azabicyclo[3.1.0]hexane-3-carboxylic acid demonstrates its role in creating novel molecular architectures, useful in various fields of chemistry (Gan et al., 2013).

Catalysis in N-tert-Butoxycarbonylation of Amines It's used as a catalyst for N-tert-butoxycarbonylation of amines, highlighting its efficiency and environmentally benign nature in catalysis (Heydari, Kazem Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

特性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-13(9-14(11-18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUHNLZVJMQDJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660675 | |

| Record name | 1-(tert-Butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid | |

CAS RN |

885274-99-7 | |

| Record name | 1-(tert-Butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

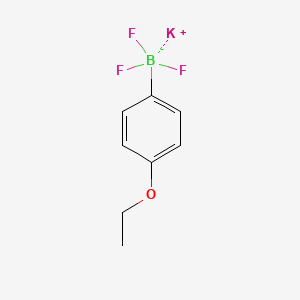

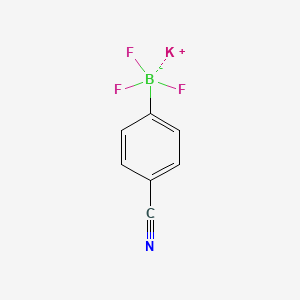

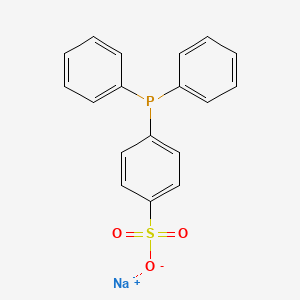

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-4-ol](/img/structure/B1371549.png)

![{1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1371553.png)

![4-[5-(Aminomethyl)-2-furyl]benzenesulfonamide hydrochloride](/img/structure/B1371563.png)

![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B1371566.png)